molecular formula C6H3BrFNO B1378990 6-Bromo-5-fluoronicotinaldehyde CAS No. 1227588-59-1

6-Bromo-5-fluoronicotinaldehyde

Cat. No.: B1378990
CAS No.: 1227588-59-1
M. Wt: 204 g/mol
InChI Key: MIVNLXDUQDPXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-fluoronicotinaldehyde is a chemical compound with the molecular formula C6H3BrFNO It is a derivative of nicotinaldehyde, characterized by the presence of bromine and fluorine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoronicotinaldehyde typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of nicotinaldehyde. The process can be summarized as follows:

    Bromination: Nicotinaldehyde is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) to introduce the bromine atom at the 6-position of the pyridine ring.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoronicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromine or fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-Bromo-5-fluoronicotinic acid, while reduction could produce 6-Bromo-5-fluoronicotinalcohol.

Scientific Research Applications

6-Bromo-5-fluoronicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6-Bromo-5-fluoronicotinaldehyde exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-5-chloronicotinaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    6-Bromo-5-methylnicotinaldehyde: Contains a methyl group instead of fluorine.

    5-Fluoronicotinaldehyde: Lacks the bromine atom.

Uniqueness

6-Bromo-5-fluoronicotinaldehyde is unique due to the combination of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct advantages in terms of selectivity and potency in various applications.

Properties

IUPAC Name

6-bromo-5-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVNLXDUQDPXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-5-fluoronicotinaldehyde
Reactant of Route 2
Reactant of Route 2
6-Bromo-5-fluoronicotinaldehyde
Reactant of Route 3
Reactant of Route 3
6-Bromo-5-fluoronicotinaldehyde
Reactant of Route 4
Reactant of Route 4
6-Bromo-5-fluoronicotinaldehyde
Reactant of Route 5
Reactant of Route 5
6-Bromo-5-fluoronicotinaldehyde
Reactant of Route 6
Reactant of Route 6
6-Bromo-5-fluoronicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.